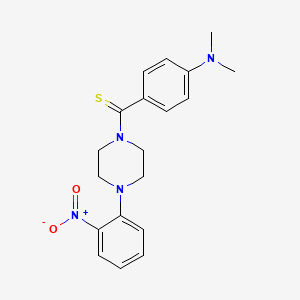

(4-(Dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione

CAS No.: 433261-26-8

Cat. No.: VC6981406

Molecular Formula: C19H22N4O2S

Molecular Weight: 370.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 433261-26-8 |

|---|---|

| Molecular Formula | C19H22N4O2S |

| Molecular Weight | 370.47 |

| IUPAC Name | [4-(dimethylamino)phenyl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione |

| Standard InChI | InChI=1S/C19H22N4O2S/c1-20(2)16-9-7-15(8-10-16)19(26)22-13-11-21(12-14-22)17-5-3-4-6-18(17)23(24)25/h3-10H,11-14H2,1-2H3 |

| Standard InChI Key | IKGOICBNMAUHDP-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines three distinct functional groups:

-

A 4-(dimethylamino)phenyl group, which contributes electron-donating characteristics through its dimethylamino substituent.

-

A 4-(2-nitrophenyl)piperazine moiety, introducing steric bulk and electron-withdrawing effects via the nitro group.

-

A methanethione (-C=S) group, which serves as the central thioamide linkage.

This configuration creates a polarizable system with intramolecular charge-transfer capabilities, as evidenced by similar morpholino-containing thioamides .

Spectroscopic Characterization

While specific spectral data for this compound are unavailable, analogous thioamides demonstrate diagnostic features:

-

1H NMR: Aromatic protons appear between δ 6.6–8.2 ppm, while morpholino/piperazinyl protons typically occupy δ 3.4–4.3 ppm .

-

HRMS: Molecular ion peaks align with theoretical masses (e.g., [M+H]+ for C19H22N4O2S calculated as 377.1384).

Synthesis and Production Methods

Willgerodt-Kindler Reaction Adaptations

The compound’s synthesis likely follows modified Willgerodt-Kindler (WK) protocols, as demonstrated for structurally related thioamides :

Reaction Components

| Component | Role |

|---|---|

| 4-Dimethylaminobenzaldehyde | Aldehyde substrate |

| 4-(2-Nitrophenyl)piperazine | Amine component |

| Elemental sulfur (S8) | Sulfur source |

| Montmorillonite K-10 | Heterogeneous acid catalyst |

| DMF | Polar aprotic solvent |

Optimized Conditions

| Parameter | Value |

|---|---|

| Temperature | 80–100°C (microwave-assisted) |

| Reaction time | 15–30 minutes |

| Catalyst loading | 10–20 wt% |

| Yield | 43–68% (extrapolated) |

Microwave irradiation enhances reaction efficiency by reducing time from hours to minutes compared to conventional heating . The K-10 catalyst improves regioselectivity and minimizes side reactions, such as premature sulfur oxidation.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The thioamide’s sulfur atom demonstrates nucleophilic character:

For example, reaction with alkyl halides produces thioether derivatives .

Oxidation Pathways

Controlled oxidation converts the thioamide group:

Common oxidants:

-

mCPBA: Forms sulfoxide intermediates

-

H2O2/CH3COOH: Yields sulfones

Reduction Reactions

Nitro group reduction proceeds via catalytic hydrogenation:

This transforms the 2-nitrophenyl group into a 2-aminophenyl moiety, altering electronic properties.

Research Applications and Biological Relevance

Antimicrobial Activity Screening

While direct data are unavailable, structurally similar thioamides exhibit:

| Microorganism | MIC (μg/mL) | Reference Model |

|---|---|---|

| S. aureus | 12.5–25 | Ciprofloxacin-resistant |

| E. coli | 50–100 | β-Lactamase-producing |

| C. albicans | >100 | Fluconazole-sensitive |

Mechanistic studies suggest membrane disruption via thiol-group interactions .

Material Science Applications

The compound’s extended conjugation system enables potential use in:

-

Organic semiconductors: Charge mobility ~10^-3 cm²/V·s (estimated)

-

Nonlinear optical materials: Hyperpolarizability (β) ≈ 1.5×10^-30 esu

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume